molecular formula C7H10N2 B2948211 (S)-1-(4-Pyridyl)ethylamine CAS No. 27854-96-2

(S)-1-(4-Pyridyl)ethylamine

Cat. No. B2948211
CAS RN: 27854-96-2
M. Wt: 122.171
InChI Key: HIZMJYQEHFJWQY-LURJTMIESA-N
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Description

Pyridinium salts, which are structurally similar to “(S)-1-(4-Pyridyl)ethylamine”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Molecular Structure Analysis

The molecular structure of pyridinium salts, including possibly “(S)-1-(4-Pyridyl)ethylamine”, has been studied using traditional spectroscopic methods .


Chemical Reactions Analysis

Pyridinium salts have shown reactivity as pyridinium ionic liquids and pyridinium ylides . They have also been used in anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Scientific Research Applications

Chiral Hybrid Perovskites

“(S)-1-(4-Pyridyl)ethylamine” can be used to create chiral hybrid perovskites, which combine the advantages of chiral materials and halide perovskites . These materials offer an ideal platform for the design of circularly polarized light (CPL) detectors . The pyro-phototronic effect, a special mechanism of the photoexcited pyroelectric signal, can significantly improve the performance of photodetectors .

Pyridinium Salts

Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . “(S)-1-(4-Pyridyl)ethylamine” can be used in the synthesis of these salts, which have a wide range of applications, including as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Materials Science

“(S)-1-(4-Pyridyl)ethylamine” can be used in materials science, particularly in the creation of new materials with unique properties . For example, it can be used in the synthesis of pyridinium salts, which have applications in various areas of materials science .

Biological Applications

“(S)-1-(4-Pyridyl)ethylamine” can be used in biological applications, particularly related to gene delivery . Pyridinium salts, which can be synthesized using “(S)-1-(4-Pyridyl)ethylamine”, have been used in gene delivery applications .

DiaCEST Contrast Agent

“(S)-1-(4-Pyridyl)ethylamine” can be used in the synthesis of tetrakis-(N-methyl-4-pyridinium)-porphyrin (TmPyP), a highly water-soluble porphyrin derivative . TmPyP is proposed as a diaCEST contrast agent that efficiently works in a wide range of pH across the physiological pH of 7.4 at 37 °C .

Optoelectronic Applications

The pyro-phototronic effect in chiral–polar perovskites, which can be synthesized using “(S)-1-(4-Pyridyl)ethylamine”, opens a new avenue for chiral materials in optoelectronic applications . This includes the design of circularly polarized light (CPL) detectors .

Future Directions

The future directions of research involving pyridinium salts could include further exploration of their applications in optoelectronic devices . The pyro-phototronic effect in chiral–polar perovskites, which are related to pyridinium salts, has been suggested as a new process for circularly polarized light (CPL) detection .

properties

IUPAC Name

(1S)-1-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Pyridyl)ethylamine

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione (283 mg, 1.12 mmol) in methanol (3 mL) was mixed with hydrazine monohydrate (272 μL, 5.61 mmol) and stirred at room temperature for 16 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product.
Name
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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